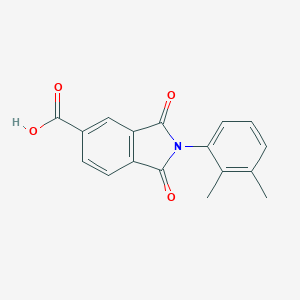

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

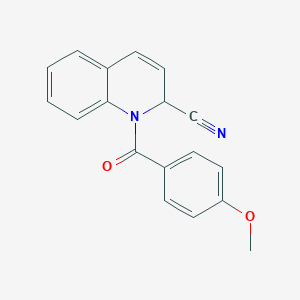

The compound “2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a 2,3-dimethylphenyl group, an isoindoline group (a type of heterocyclic compound), two carbonyl groups (indicating the presence of ketones), and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindoline ring and the introduction of the 2,3-dimethylphenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 2,3-dimethylphenyl group is a type of aromatic ring, which contributes to the compound’s stability. The isoindoline group is a heterocyclic compound, which may impact the compound’s reactivity. The carbonyl groups and the carboxylic acid group are polar, which would influence the compound’s solubility and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aromatic ring is generally stable but can undergo electrophilic aromatic substitution reactions. The carbonyl groups can undergo a variety of reactions, including nucleophilic addition. The carboxylic acid group can participate in acid-base reactions and can be converted into other functional groups, such as esters and amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the carbonyl and carboxylic acid groups) would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .

Safety and Hazards

As with any chemical compound, handling “2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the compound’s physical and chemical properties .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

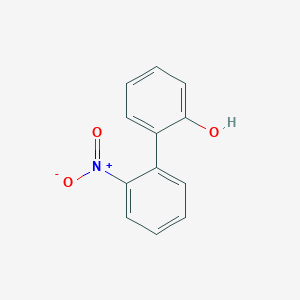

It is structurally similar to mefenamic acid , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Therefore, it’s possible that this compound may have similar targets.

Mode of Action

If we consider its structural similarity to mefenamic acid, it might interact with its targets (cox-1 and cox-2) in a similar manner, leading to the inhibition of prostaglandin synthesis . Prostaglandins play a key role in the generation of inflammation, pain, and fever.

Biochemical Pathways

Based on its structural similarity to mefenamic acid, it might affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, it could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Mefenamic acid has a bioavailability of 90%, is mainly metabolized in the liver (CYP2C9), and has an elimination half-life of 2 hours . It is excreted via the kidneys (52–67%) and feces (20–25%) .

Result of Action

If it acts similarly to mefenamic acid, it might reduce the production of prostaglandins, leading to a decrease in inflammation and pain .

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGUIZGDCCILFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351064 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294667-08-6 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.